molecular formula C15H20O2 B13385854 Atractylenolide-II

Atractylenolide-II

Cat. No.: B13385854
M. Wt: 232.32 g/mol
InChI Key: WVOSZPPZKISKDJ-TYNCELHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atractylenolide-II is a sesquiterpene lactone compound derived from the rhizome of Atractylodes macrocephala, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective activities .

Chemical Reactions Analysis

Types of Reactions: Atractylenolide-II undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Atractylenolide-I
  • Atractylenolide-III
  • 8-β-acetoxyl-atractylenolide III
  • 8-β-methoxy-atractylenolide I
  • Biatractylolide
  • 8,9-epoxy-atractylenolide
  • 4,15-epoxy-hydroxyatractylenolide
  • Atractylenolide IV
  • Hydroxy atractylodes

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(4aS,8aR,9aS)-3,8a-dimethyl-4-methylidene-5,6,7,8,9,9a-hexahydro-4aH-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O2/c1-9-11-6-4-5-7-15(11,3)8-12-13(9)10(2)14(16)17-12/h11-12H,1,4-8H2,2-3H3/t11-,12+,15-/m1/s1

InChI Key

WVOSZPPZKISKDJ-TYNCELHUSA-N

Isomeric SMILES

CC1=C2[C@H](C[C@]3(CCCC[C@@H]3C2=C)C)OC1=O

Canonical SMILES

CC1=C2C(CC3(CCCCC3C2=C)C)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.